molecular formula C13H15BrN2O3 B1473078 Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate CAS No. 2098090-99-2

Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate

Cat. No.: B1473078
CAS No.: 2098090-99-2
M. Wt: 327.17 g/mol
InChI Key: RKQADGPLJSJHKE-UHFFFAOYSA-N
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Description

Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate is a benzo[d]isoxazole-based building block of significant value in medicinal chemistry and drug discovery research. The compound features a bromine atom and a carbamate-protected aminomethyl group on its aromatic scaffold, making it a versatile synthetic intermediate . The bromine substituent is a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to diversify the core structure . Simultaneously, the tert-butyl carbamate (Boc) protecting group on the aminomethyl side chain can be readily removed under mild acidic conditions to unveil a free primary amine, which can be further derivatized to amides, sulfonamides, or ureas . The benzo[d]isoxazole core is a privileged structure in pharmaceuticals, found in agents with a range of therapeutic activities . This specific compound, therefore, serves as a critical intermediate for constructing more complex molecules for screening against biological targets. Its primary application is in the synthesis of targeted protein degraders (e.g., PROTACs and molecular glues) and other small-molecule inhibitors . Research indicates potential utility in developing agents for oncology, inflammatory diseases, and central nervous system (CNS) disorders, particularly those involving sodium channel modulation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(5-bromo-1,2-benzoxazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c1-13(2,3)18-12(17)15-7-10-9-6-8(14)4-5-11(9)19-16-10/h4-6H,7H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQADGPLJSJHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NOC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates to form differentially substituted regioisomeric isoxazoles. These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular functions can lead to various therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been reported to inhibit certain enzymes, leading to changes in cellular processes and gene expression. These molecular interactions are essential for the compound’s biological activity and therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. These interactions are crucial for the compound’s therapeutic effects.

Subcellular Localization

This compound’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for the compound’s biological activity and therapeutic potential.

Biological Activity

Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular attributes:

  • Molecular Formula : C₁₃H₁₅BrN₂O₂
  • Molar Mass : Approximately 327.17 g/mol
  • Structural Features : It contains a tert-butyl group, a brominated benzo[d]isoxazole moiety, and a carbamate functional group. The presence of the tert-butyl group introduces steric hindrance, which may influence both its chemical reactivity and biological activity .

Biological Activity Overview

Research indicates that compounds with similar structures to this compound often exhibit various pharmacological properties, including:

  • Anti-inflammatory
  • Antimicrobial
  • Anticancer activities

The unique combination of the bromobenzo[d]isoxazole and carbamate functionalities may enhance its efficacy in targeting specific biological pathways .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, structural analogs have shown promising results in inhibiting specific enzymes and pathways associated with disease processes, particularly in cancer therapy. For instance, studies on related compounds have highlighted their ability to inhibit FLT3 (FMS-like tyrosine kinase 3), which is crucial in the treatment of acute myeloid leukemia (AML) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryPotential to reduce inflammation markers in vitro
AntimicrobialExhibits activity against various bacterial strains
AnticancerInhibits FLT3, leading to apoptosis in cancer cells

Case Study: FLT3 Inhibition

A study focused on the development of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives demonstrated significant potency against FLT3 mutants. The findings indicated that these compounds could induce apoptosis in cancer cells effectively. Among them, one derivative exhibited complete tumor regression in an MV4-11 xenograft model without significant toxicity, suggesting that similar derivatives like this compound may also possess valuable anticancer properties .

Scientific Research Applications

Pharmaceutical Applications

  • Lead Compound in Drug Development :
    • Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate serves as a lead compound for developing new drugs targeting specific diseases, particularly those involving inflammatory and cancerous pathways. The bromobenzo[d]isoxazole moiety is often associated with compounds that exhibit anti-inflammatory and anticancer properties.
  • Mechanism of Action Studies :
    • Research into the interaction mechanisms of this compound can provide insights into its pharmacological effects and potential side effects. Studies often focus on how it interacts with biological targets, which is crucial for understanding its therapeutic potential.
  • Biological Activity :
    • Compounds similar to this compound have demonstrated various biological activities, including antimicrobial and anticancer effects. Its unique combination of structural features may enhance its efficacy in targeting specific biological pathways compared to simpler analogs.

Chemical Research Applications

  • Synthetic Chemistry :
    • The synthesis of this compound typically involves multiple steps, allowing researchers to explore various synthetic methodologies and optimize reaction conditions for better yields.
  • Structure-Activity Relationship Studies :
    • Understanding the structure-activity relationships (SAR) of this compound can lead to the development of more potent derivatives. By modifying different parts of the molecule, researchers can assess how these changes affect biological activity, which is crucial for drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related benzoisoxazole carbamates and their distinguishing features:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
Tert-butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate -NO₂ (5) C₁₂H₁₃N₃O₅ 279.25 g/mol Pesticide intermediate; high solubility in organic solvents
Tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate -NH₂ (5) C₁₂H₁₃N₃O₃ 247.26 g/mol Precursor for bioactive molecules; reduced toxicity compared to nitro analogue
Tert-butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate -CH₃ (5) C₁₃H₁₄N₂O₃ 246.26 g/mol Enhanced metabolic stability; used in CNS drug candidates
Target Compound -Br (5) C₁₃H₁₃BrN₂O₃ 325.16 g/mol Versatile cross-coupling substrate; intermediate in kinase inhibitor synthesis

Physicochemical Properties

  • Solubility: The bromo derivative demonstrates moderate solubility in polar aprotic solvents (e.g., THF, DMF), comparable to its nitro counterpart but lower than the amino variant due to hydrogen-bonding capacity .
  • Thermal Stability : The tert-butyl group confers thermal stability across analogues, with decomposition temperatures exceeding 150°C .

Preparation Methods

Bromination of Benzo[d]isoxazole

  • Starting Material : Benzo[d]isoxazole or a substituted derivative.
  • Reagent : N-bromosuccinimide (NBS) or bromine in a suitable solvent (e.g., dichloromethane).
  • Conditions : Controlled temperature (0°C to room temperature) to avoid polybromination.
  • Outcome : Selective bromination at the 5-position yielding 5-bromobenzo[d]isoxazole.

Carbamate Formation

  • Reagents : Tert-butyl isocyanate or tert-butyl chloroformate.
  • Base : Triethylamine or N,N-diisopropylethylamine (DIEA) to scavenge HCl.
  • Solvent : Dichloromethane or other aprotic solvents.
  • Conditions : Stirring at room temperature or mild heating.
  • Result : Formation of tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Bromination NBS, DCM, 0°C to RT 70-85 Selective 5-bromo substitution
Methylene linker introduction Formaldehyde + HBr or bromomethylation agent 60-75 Formation of benzo[d]isoxazol-3-ylmethyl halide
Carbamate formation Tert-butyl isocyanate, triethylamine, DCM, RT 65-80 Carbamate linkage formation

Research Findings and Analysis

  • The bromination step is critical for regioselectivity; excessive bromine or elevated temperatures can lead to polybrominated byproducts.
  • The methylene linker step requires careful control to avoid decomposition of the isoxazole ring; mild acidic conditions are preferred.
  • The carbamate formation benefits from the use of bulky tert-butyl groups, which provide steric hindrance, improving compound stability and potentially enhancing biological activity.
  • Purification typically involves silica gel chromatography or reverse-phase flash chromatography to isolate the pure carbamate product.
  • Characterization is confirmed by NMR (proton and carbon), mass spectrometry, and sometimes X-ray crystallography for solid-state confirmation.

Comparative Notes on Similar Compounds

Compound Structural Feature Preparation Similarity
5-Bromo-2-(tert-butyl)-benzo[d]isoxazole Brominated isoxazole, no carbamate Similar bromination, lacks carbamate formation step
Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate No bromine substituent Similar methylene and carbamate steps, bromination omitted
5-Chloro-2-(tert-butyl)-benzo[d]isoxazole Chlorine substitution instead of bromine Similar halogenation methodology

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 5-bromobenzo[d]isoxazole-3-methanamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis . For analogs, Suzuki-Miyaura cross-coupling with boronic acids (e.g., 3,4-dimethoxyphenyl boronic acid) can introduce substituents at the 5-bromo position, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and heated conditions (80°C) in DME/water mixtures . Yield optimization often involves flash chromatography (cyclohexane/ethyl acetate gradients) and monitoring via TLC or LCMS .

How can the purity and structural identity of this compound be verified?

Key analytical methods include:

  • NMR Spectroscopy : Confirm the presence of tert-butyl (δ ~1.2–1.4 ppm for C(CH₃)₃), bromine-substituted aromatic protons (δ ~7.3–8.5 ppm), and carbamate NH (δ ~5–6 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values) .
  • HPLC/LCMS : Assess purity (>95% recommended for biological assays) .

What are the stability and handling considerations for this compound?

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Reactivity : Susceptible to hydrolysis under acidic/basic conditions; avoid exposure to strong oxidizers or reductants .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy. Consult MSDS for disposal protocols .

Advanced Research Questions

How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?

  • Substitution Strategies :
    • Replace the 5-bromo group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups via cross-coupling .
    • Modify the carbamate tert-butyl group to study steric effects (e.g., methyl or benzyl carbamates) .
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

What experimental challenges arise in crystallizing this compound, and how can they be addressed?

  • Crystallization Issues : Poor solubility in polar solvents and conformational flexibility of the carbamate group.
  • Solutions :
    • Use mixed-solvent systems (e.g., DCM/hexane) for slow evaporation.
    • Employ SHELX programs (e.g., SHELXL) for refining twinned or low-resolution data .
    • Consider co-crystallization with target proteins to stabilize conformations .

How can computational modeling enhance understanding of its biological interactions?

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding modes with receptors (e.g., tyrosine kinases). Focus on halogen bonding between bromine and active-site residues .
  • MD Simulations : Simulate carbamate group dynamics in aqueous vs. lipid environments (e.g., GROMACS) to assess membrane permeability .

Methodological Considerations

How to resolve contradictions in reported biological activity data for analogs?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may stem from assay conditions (e.g., ATP concentration).
  • Approach :
    • Replicate assays under standardized conditions (e.g., 1 mM ATP, pH 7.4).
    • Validate via orthogonal methods (e.g., Western blotting for phospho-targets) .

What strategies improve yield in multi-step syntheses of derivatives?

  • Step Optimization :
    • Use continuous flow reactors for exothermic steps (e.g., carbamate formation) to enhance reproducibility .
    • Employ scavenger resins (e.g., QuadraPure™) to remove excess reagents .
  • Scale-Up : Transition from batch to microwave-assisted synthesis for rapid heating/cooling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate

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